2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE is a complex organic compound that features both bromine and benzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the acylation of 2-bromoaniline with benzoyl chloride to form 2-bromo-benzoylamino. This intermediate is then reacted with 4-bromo-phenylacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the benzoylamino group can form hydrogen bonds, further stabilizing the interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-phenoxy-acetamide
- 2-(4-Bromo-phenoxy)-N-phenethyl-acetamide
- N-(2-Bromo-4-methyl-phenyl)-2-(4-nitro-phenoxy)-acetamide
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(2-BROMOBENZAMIDO)BENZOATE is unique due to the presence of both bromine and benzoylamino groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H15Br2NO4 |
---|---|
Molecular Weight |
517.2g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H15Br2NO4/c23-16-9-5-14(6-10-16)20(26)13-29-22(28)15-7-11-17(12-8-15)25-21(27)18-3-1-2-4-19(18)24/h1-12H,13H2,(H,25,27) |
InChI Key |
ZYNMUCSVRUBGSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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